Product packaging for Diethyl 4-oxopyrrolidine-1,3-dicarboxylate(Cat. No.:CAS No. 3751-82-4)

Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B3051978
CAS No.: 3751-82-4
M. Wt: 229.23 g/mol
InChI Key: HJSVNVFKQKIQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Concepts of Pyrrolidinone Heterocycles in Medicinal Chemistry and Organic Synthesis

The five-membered nitrogen-containing ring of pyrrolidine (B122466) and its oxidized form, pyrrolidinone (a lactam), are foundational motifs in the design of therapeutic agents and natural products. researchgate.netwikipedia.org The prevalence of this scaffold stems from its distinct structural and chemical properties. Unlike flat, aromatic rings, the saturated, sp³-hybridized carbon atoms of the pyrrolidinone ring provide a non-planar, three-dimensional geometry. This 3D characteristic is highly advantageous in medicinal chemistry as it allows for a more precise and intricate exploration of the binding pockets of biological targets like enzymes and receptors.

Pyrrolidinone derivatives are recognized as indispensable building blocks in modern medicinal chemistry. rsc.org Their cyclic structure can impart favorable pharmacokinetic properties, including metabolic stability and improved bioavailability, into a drug candidate. rsc.org The pyrrolidinone nucleus is a versatile lead structure for designing potent bioactive agents, with derivatives exhibiting a wide pharmacological spectrum, including anticancer, antimicrobial, and anti-inflammatory activities. ktu.ltnih.govnih.gov From a synthetic standpoint, the functional groups on the pyrrolidinone ring, such as ketones and esters, serve as reactive handles for further chemical modification, enabling the construction of diverse and complex molecular libraries for drug discovery programs. chemrxiv.org

The target molecule of this article, Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, is a classic example of a β-keto ester embedded within this heterocyclic framework. β-keto esters are themselves a cornerstone of organic synthesis, possessing both electrophilic (at the ketone) and nucleophilic (at the α-carbon) centers, which facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 3751-82-4
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Boiling Point 333 °C at 760 mmHg
Density 1.242 g/cm³

The Historical Trajectory of this compound in Academic Research

The synthesis of cyclic β-keto esters, such as the 4-oxopyrrolidine core, is historically rooted in one of the classic name reactions of organic chemistry: the Dieckmann condensation. First reported by the German chemist Walter Dieckmann in 1894, this reaction is an intramolecular condensation of a diester using a base to form a cyclic β-keto ester. wikipedia.org It remains a highly effective method for creating stable 5- and 6-membered rings. wikipedia.orgorganic-chemistry.org

The mechanism involves the deprotonation of a carbon atom alpha to one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group within the same molecule, leading to cyclization. wikipedia.org The formation of the 4-oxopyrrolidine-1,3-dicarboxylate ring system is a direct application of this principle.

While the specific first synthesis of this compound is not readily documented in seminal historical literature, its preparation logically follows this established pathway. A representative synthesis, described in modern patents, utilizes a Dieckmann-type cyclization of an acyclic diester precursor. google.comgoogle.com This approach highlights the enduring utility of this century-old reaction in providing reliable access to this valuable heterocyclic building block.

Table 2: Representative Synthesis via Dieckmann Condensation
StepDescriptionReactants/ReagentsProduct
1 Precursor Synthesis Diethyl malonate, N-(ethoxymethyl)aniline, etc.Diethyl N-(alkoxycarbonylmethyl)aminomethylenemalonate (Acyclic Diester)
2 Intramolecular Cyclization Acyclic DiesterSodium ethoxide (NaOEt) in Ethanol

This table represents a generalized pathway based on modern adaptations of the Dieckmann condensation for this specific ring system as described in patent literature. google.comgoogle.com

Contemporary Research Landscape and Future Prospects of this compound

In the contemporary research environment, this compound is primarily valued as a versatile synthetic intermediate or building block. Its bifunctional nature, containing both a ketone and two ester groups on a defined heterocyclic scaffold, allows for sequential and regioselective modifications to build molecular complexity.

A significant modern application is its use as a key intermediate in the synthesis of inhibitors for Heat Shock Protein 90 (HSP-90), a molecular chaperone that is a key target in cancer therapy. google.comgoogle.com In these synthetic routes, the 4-oxopyrrolidine core of the molecule is transformed through a series of reactions to construct more complex fused-ring systems, such as pyrrolo[3,4-d]pyrimidines. google.com The initial structure of this compound provides the necessary carbon and nitrogen framework upon which the final, biologically active molecule is assembled.

The future prospects for this compound are tied to its role in diversity-oriented synthesis for drug discovery. The 4-oxo position can be converted into amines, alcohols, or used to introduce spirocyclic moieties, while the dicarboxylate groups offer handles for amide bond formation or other coupling reactions. chemrxiv.org This synthetic flexibility allows for the creation of libraries of novel, sp³-rich compounds that occupy underexplored regions of chemical space. researchgate.net As the demand for new therapeutic agents with novel mechanisms of action continues to grow, the strategic use of well-defined, functionalized building blocks like this compound will remain a critical component of pharmaceutical research and development. nih.govnbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO5 B3051978 Diethyl 4-oxopyrrolidine-1,3-dicarboxylate CAS No. 3751-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 4-oxopyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-15-9(13)7-5-11(6-8(7)12)10(14)16-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSVNVFKQKIQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3751-82-4
Record name 3751-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for Diethyl 4 Oxopyrrolidine 1,3 Dicarboxylate and Its Analogues

Classical Synthetic Routes and their Mechanistic Foundations

The construction of the Diethyl 4-oxopyrrolidine-1,3-dicarboxylate framework has been accomplished through several classical synthetic strategies. These methods often rely on well-established carbon-carbon and carbon-nitrogen bond-forming reactions, providing reliable access to the target molecule.

Cyclization of N-Substituted Glycinate (B8599266) Esters with Acrylate (B77674) Derivatives

A primary and effective route to this compound involves the cyclization of a precursor molecule formed from an N-substituted glycinate ester and an acrylate derivative. This approach strategically assembles the carbon and nitrogen backbone of the pyrrolidinone ring prior to the key ring-closing step.

The pivotal step in this synthetic sequence is a base-mediated intramolecular condensation, specifically a Dieckmann condensation. wikipedia.orgmasterorganicchemistry.com This reaction involves the formation of a β-keto ester through the cyclization of a diester. The process is initiated by the deprotonation of a carbon alpha to one of the ester groups, generating an enolate which then attacks the other ester carbonyl group in an intramolecular fashion.

A representative reaction scheme is outlined below:

StepReactantsReagentsProduct
1Diethyl aminomalonate, Ethyl acrylateBase (e.g., Triethylamine)Diethyl 2-(2-(ethoxycarbonyl)ethyl)aminomalonate
2Diethyl 2-(2-(ethoxycarbonyl)ethyl)aminomalonateStrong Base (e.g., Sodium ethoxide), then AcidThis compound

This base-mediated approach is a powerful tool for the formation of five- and six-membered rings due to the thermodynamic stability of these structures. wikipedia.org

The regiochemical outcome of the Dieckmann condensation is dictated by the relative acidity of the α-protons and the stability of the resulting cyclic β-keto ester. In the precursor to this compound, there are two potential sites for enolate formation that could lead to cyclization.

The deprotonation at the carbon atom of the original glycinate moiety is favored due to the presence of the adjacent nitrogen atom and the second ester group, which both contribute to the stabilization of the resulting enolate. The alternative deprotonation, alpha to the ester group derived from the acrylate, would lead to a less stable enolate.

Consequently, the intramolecular attack of the more stable enolate on the distal ester carbonyl proceeds selectively, leading to the formation of the desired 5-membered pyrrolidinone ring with the keto group at the 4-position. The formation of a 5-membered ring is also kinetically and thermodynamically favored over other potential ring sizes. This inherent substrate control ensures high regioselectivity in the ring closure, making this a reliable method for the synthesis of the target compound.

Factors influencing the regioselectivity are summarized in the following table:

FactorInfluence on Regioselectivity
Acidity of α-protons The protons on the carbon atom derived from the glycinate ester are more acidic due to the inductive effect of the adjacent nitrogen and the resonance stabilization of the resulting enolate by two carbonyl groups.
Stability of the resulting ring The formation of a five-membered ring is entropically and enthalpically favored over larger or smaller ring systems in this type of cyclization.
Nature of the base The choice of a strong, non-nucleophilic base is crucial to ensure efficient deprotonation without competing side reactions.

Michael Addition-Cyclization Sequences for Pyrrolidinone Scaffolds

An alternative and equally potent strategy for the synthesis of pyrrolidinone scaffolds involves a sequence of a Michael addition followed by an intramolecular cyclization. This approach is particularly useful for constructing highly functionalized pyrrolidinone derivatives.

Diethyl fumarate (B1241708) can serve as an effective Michael acceptor in the synthesis of pyrrolidinone rings. The reaction is initiated by the conjugate addition of an amine, such as an amino ester, to one of the electrophilic double bond carbons of diethyl fumarate. This aza-Michael addition leads to the formation of an intermediate which contains both a secondary amine and two ester functionalities.

This intermediate is then primed for an intramolecular cyclization. Under the influence of a base, the nitrogen atom can act as a nucleophile, attacking one of the ester carbonyl groups. This intramolecular amidation results in the formation of the five-membered pyrrolidinone ring with the concomitant elimination of an ethoxide molecule. This sequence provides a direct route to substituted pyrrolidinone-3-carboxylates.

The general reaction pathway is depicted below:

Reactant 1Reactant 2Key StepsProduct Scaffold
Amino ester (e.g., Ethyl glycinate)Diethyl fumarate1. Aza-Michael Addition 2. Intramolecular Amidation/CyclizationSubstituted 4-oxopyrrolidine-3-carboxylate

This methodology offers a convergent approach to the pyrrolidinone core, allowing for the introduction of diversity through the choice of the starting amino ester.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient approach to complex molecules. Derivatives of 2-(acetylamino)-propanedioic acid, such as diethyl 2-acetamidomalonate, are valuable precursors in such tandem sequences for the synthesis of pyrrolidinones.

A plausible tandem reaction sequence could involve the initial deprotonation of diethyl 2-acetamidomalonate by a strong base. The resulting enolate can then participate in a Michael addition with an appropriate acceptor, such as an α,β-unsaturated ester. The adduct formed in this step would then undergo an intramolecular cyclization. The nucleophilic nitrogen of the acetamido group, after a potential deprotonation or activation, could attack one of the ester carbonyls, leading to the formation of the pyrrolidinone ring.

An illustrative summary of the potential reaction partners and conditions is provided in the table below:

Malonate DerivativeMichael AcceptorBasePotential Product
Diethyl 2-acetamidomalonateEthyl acrylateSodium ethoxideDiethyl 1-acetyl-4-oxopyrrolidine-3,3-dicarboxylate

This approach allows for the rapid construction of highly functionalized pyrrolidinone systems from readily available starting materials, showcasing the power of tandem reactions in modern organic synthesis.

Modern Stereoselective and Asymmetric Approaches

The synthesis of complex molecules such as this compound and its analogues with precise control over stereochemistry is a significant challenge in modern organic chemistry. Stereoselective and asymmetric methodologies are crucial for producing enantiomerically pure compounds, which is often a prerequisite for biological activity. These advanced approaches allow for the construction of multiple stereocenters in a controlled manner, primarily through catalytic asymmetric hydrogenation and diastereospecific cycloaddition reactions.

Catalytic hydrogenation represents a powerful and atom-economical method for the stereoselective reduction of prochiral substrates, such as substituted pyrroles or other unsaturated precursors of 4-oxopyrrolidinones. This process can establish new stereocenters with high levels of control, dictated either by existing stereocenters within the molecule (diastereoselective reduction) or by the use of chiral catalysts (enantioselective reduction).

The diastereoselective reduction of a carbonyl group or a related prochiral center in a 4-oxopyrrolidine precursor is a key strategy for controlling the relative stereochemistry of the resulting hydroxyl group and other substituents on the pyrrolidine (B122466) ring. Heterogeneous catalytic hydrogenation has proven effective for the reduction of highly substituted pyrrole (B145914) systems, which can be considered precursors to the pyrrolidine core. This method can generate up to four new stereocenters with excellent diastereoselectivity. acs.org The initial reduction of one functional group can create a stereocenter that directs the subsequent reduction of other parts of the molecule. acs.org

The choice of reducing agent and reaction conditions is critical for achieving high diastereoselectivity. For instance, in the reduction of cyclic diones, bulky reducing agents like lithium tri-sec-butylborohydride (L-selectride) can exhibit high facial selectivity, leading to the preferential formation of one diastereomer. nih.gov This principle is directly applicable to the reduction of the 4-carbonyl group in a substituted pyrrolidinone, where the approach of the hydride reagent can be directed by existing substituents on the ring.

Table 1: Diastereoselective Heterogeneous Hydrogenation of Substituted Pyrroles This table summarizes typical conditions and outcomes for the diastereoselective reduction of pyrrole α-ketoesters, which serve as precursors to highly functionalized pyrrolidines.

SubstrateCatalystH₂ Pressure (atm)Time (h)ProductDiastereoselectivity
Pyrrole α-ketoester5% Rhodium1012-24Functionalized PyrrolidineExcellent

Data synthesized from research on highly substituted pyrrole systems. acs.org

The enantioselective reduction of the 4-oxo functionality or the hydrogenation of an unsaturated precursor using a chiral catalyst is a premier strategy for synthesizing optically active pyrrolidine derivatives. This approach creates a specific enantiomer by employing a chiral environment during the reduction step.

A variety of chiral catalysts have been developed for the asymmetric reduction of ketones and related functional groups. Chiral oxazaborolidines, for example, are effective catalysts for the enantioselective reduction of prochiral ketones to their corresponding alcohols with high enantiomeric excess (ee). alfachemic.comijprs.com This methodology can be applied to the 4-carbonyl group of a pyrrolidine precursor. Similarly, transition metal complexes featuring chiral ligands are widely used in asymmetric hydrogenation. nih.gov For instance, chiral iridium complexes with ligands like SpiroPAP have been successfully used for the asymmetric partial hydrogenation of quinolines, demonstrating their potential for creating chiral heterocyclic structures. nih.gov Rhodium and copper complexes with bis(oxazoline) ligands have also been developed as effective heterogeneous catalysts for the asymmetric hydrogenation of enamides, which are precursors to chiral amine derivatives. nih.gov

Table 2: Chiral Catalysts for Enantioselective Reductions This table presents examples of chiral catalysts used in asymmetric reductions, highlighting their effectiveness in producing enantiomerically enriched products.

Catalyst SystemSubstrate TypeProductEnantiomeric Excess (ee)
Chiral Oxazaborolidine / BoraneProchiral KetonesChiral AlcoholsUp to 96%
Rhodium-bis(oxazoline) MIPEnamidesChiral Amine DerivativesUp to 87%
Iridium-SpiroPAP4-Substituted QuinolinesChiral 1,4-DihydroquinolinesUp to 99%

Data compiled from studies on asymmetric catalysis. ijprs.comnih.govnih.gov

The 1,3-dipolar cycloaddition is a highly efficient and stereospecific reaction for the construction of five-membered heterocyclic rings, including the pyrrolidine core. wikipedia.orgrsc.org This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne) to form a cyclic adduct. wikipedia.org The concerted nature of this pericyclic reaction allows for the precise transfer of the stereochemistry from the reactants to the product, making it a powerful tool for stereocontrolled synthesis. wikipedia.orgacs.org

Nitrone cycloadditions are a particularly valuable subset of 1,3-dipolar cycloadditions for building substituted pyrrolidine and pyrrolidinone frameworks. In this reaction, a nitrone (the 1,3-dipole) reacts with an alkene (the dipolarophile) to form an isoxazolidine (B1194047) ring system. nih.govnih.gov This isoxazolidine can then be converted into the target pyrrolidine derivative through subsequent chemical transformations.

The synthesis of functionalized (5-oxopyrrolidin-2-yl)phosphonates has been achieved through a diastereospecific 1,3-dipolar cycloaddition between a C-(diethoxyphosphoryl)nitrone and dimethyl maleate. nih.gov The high degree of stereochemical control inherent in nitrone cycloadditions is a key advantage of this strategy. researchgate.net The reaction of nitrones with electron-deficient alkenes, such as derivatives of maleic or acrylic acid, provides a direct route to precursors of highly functionalized pyrrolidinones like this compound.

Table 3: Examples of Nitrone Cycloaddition for Pyrrolidine Synthesis This table showcases the versatility of nitrone cycloadditions in constructing complex pyrrolidine precursors.

1,3-Dipole (Nitrone)DipolarophileIntermediate ProductFinal Product Class
N-benzyl-C-(diethoxyphosphoryl)nitroneDimethyl maleateSubstituted Isoxazolidine(5-Oxopyrrolidin-2-yl)phosphonate
Cyclic Pyrroline-N-oxidesVarious AlkenesPolyhydroxylated IsoxazolidinePolyhydroxylated Pyrrolizidines
C,C-bis(methoxycarbonyl)nitrones2-(2-Oxoindoline-3-ylidene)acetatesSpiroisoxazolidineSpiro-1,3-aminoalcohols

Information sourced from studies on 1,3-dipolar cycloadditions. nih.govnih.govmdpi.com

The isoxazolidine ring formed during the nitrone cycloaddition is a crucial intermediate, and its stereochemistry dictates the stereochemistry of the final pyrrolidine product. The relative stereochemistry of the substituents on the isoxazolidine ring is controlled by the geometry of the alkene and the facial selectivity of the cycloaddition. In some cases, the cycloaddition reaction is reversible, which can be exploited to allow the product mixture to equilibrate to the thermodynamically most stable diastereomer, thus enhancing stereochemical control. mdpi.com

The transformation of the isoxazolidine intermediate into the desired pyrrolidine typically involves the reductive cleavage of the N-O bond. This step is critical and must proceed with high fidelity to maintain the stereochemical integrity established during the cycloaddition. A variety of reducing agents can be employed for this purpose, and conditions can be chosen to ensure that the cleavage occurs with complete retention of configuration at the existing stereocenters. researchgate.net For example, molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water has been used for the reductive cleavage of isoxazolidines to yield 1,3-aminoalcohols. researchgate.net The stereochemistry of the isoxazolidine cycloadducts can be rigorously established using conformational analyses based on NMR spectroscopy. nih.gov

Table 4: Transformation of Isoxazolidine Intermediates This table outlines common methods for the reductive cleavage of the isoxazolidine N-O bond and the resulting products.

Isoxazolidine PrecursorReagent/ConditionsProductStereochemical Outcome
Substituted IsoxazolidineMo(CO)₆, Water1,3-AminoalcoholComplete retention of configuration
SpiroisoxazolidineZinc powder, Acetic acid1,3-Aminoalcohol or SpirolactoneReductive cleavage
Dimesylated IsoxazolidineHydrogenolysisPyrrolidine DerivativeIntramolecular cyclization

Data compiled from research on isoxazolidine chemistry. nih.govresearchgate.netmdpi.com

Diastereospecific 1,3-Dipolar Cycloaddition Reactions

Multicomponent and Cascade Reactions for this compound Synthesis

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. These strategies are particularly well-suited for the construction of densely functionalized heterocyclic systems like the pyrrolidinone core.

One-pot syntheses that involve a cascade of reactions are highly sought after as they minimize purification steps, reduce waste, and save time and resources. A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through an asymmetric multicomponent reaction. nih.gov This approach involves the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a single operation, capable of constructing up to three stereogenic centers with high diastereoselectivity. nih.gov

For instance, the reaction of optically active phenyldihydrofuran with an N-tosyl imino ester can be modulated to produce pyrrolidine derivatives. In the presence of TiCl4 and a suitable nucleophile like allyltributylstannane (B1265786) or a ketene (B1206846) acetal, the reaction proceeds to form functionalized pyrrolidines as single diastereomers in good to excellent yields. nih.gov

Table 1: Diastereoselective Multicomponent Synthesis of Substituted Pyrrolidines nih.gov
EntryNucleophileLewis Acid (equiv.)Diastereomeric Ratio (dr)Yield (%)
1AllyltrimethylsilaneTiCl4 (1.2)95/575
2AllyltributylstannaneTiCl4 (1.2)99/172
3TriethylsilaneTiCl4 (1.2)90/1065
4tert-Butyl enol etherTiCl4 (4.2)>99/185
5Ketene acetalTiCl4 (4.2)>99/182

This methodology highlights the power of one-pot transformations to rapidly access complex pyrrolidine structures, which are direct analogues of the this compound scaffold.

Another innovative cascade approach involves the reaction of N-methoxybenzamides with 4-diazoisochroman-3-imines catalyzed by Rh(III). This process offers a swift route to 3-amino-4-arylisoquinolinone architectures under mild conditions, showcasing the potential of cascade reactions in building complex nitrogen heterocycles. researchgate.net While not a direct synthesis of the target compound, the principles of cascade cyclization are applicable to the design of new routes toward functionalized pyrrolidinones.

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. semanticscholar.org These methods are increasingly being applied to the synthesis of heterocyclic compounds, including pyrrolidines and their derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of complex organic molecules, including marine natural products with heterocyclic cores. mdpi.com For example, the synthesis of Dragmacidin D, a marine alkaloid, utilizes sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct key fragments of the molecule. mdpi.com This demonstrates the capability of transition metal catalysis to forge crucial bonds in the assembly of complex structures containing nitrogen heterocycles.

The development of novel catalytic systems continues to expand the scope of these reactions. For instance, palladium pincer complexes have been investigated as catalysts for the direct arylation of arenes, a process that involves C-H activation and can be applied to the synthesis of aryl-substituted heterocycles. semanticscholar.org Similarly, rhodium-catalyzed reactions have been employed for the synthesis of a variety of organosulfur compounds and for processes like reductive hydroformylation, showcasing the versatility of this transition metal in organic transformations. semanticscholar.org

While specific examples of transition metal-catalyzed coupling reactions leading directly to this compound are not extensively detailed in the literature, the general principles are highly relevant for the synthesis of its analogues. For instance, a hypothetical retrosynthetic analysis could involve the intramolecular cyclization of a suitably functionalized precursor via a palladium-catalyzed C-N bond formation.

Table 2: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis
Reaction TypeCatalystSubstratesProduct TypeReference
Suzuki-Miyaura CouplingPd(PPh3)4Indole derivative, Vinyl bromideIndolylether mdpi.com
Suzuki-Miyaura CouplingPdCl2(dppf)Bromo-indole derivative, Boronic esterFunctionalized Indole mdpi.com
Direct Arylation (C-H activation)Palladium pincer complexArene, Aryl halideBiaryl semanticscholar.org
Fused Heterocycle Synthesis[Cp*RhCl2]2S-phenylsulfoximides, 4-diazoisochroman-3-imineFused isochromeno-1,2-benzothiazine semanticscholar.org

The continued exploration of new ligands, reaction conditions, and metal catalysts is expected to provide more direct and efficient routes for the synthesis of this compound and its structurally diverse analogues.

Reactivity Profile and Transformational Chemistry of Diethyl 4 Oxopyrrolidine 1,3 Dicarboxylate

Derivatization of the Ketone Functionality at C4

The ketone group at the C4 position is a key site for a range of chemical modifications, allowing for the introduction of new functional groups and the creation of stereocenters.

Reduction Reactions to Hydroxypyrrolidine Derivatives

The reduction of the C4 ketone in diethyl 4-oxopyrrolidine-1,3-dicarboxylate yields diethyl 4-hydroxypyrrolidine-1,3-dicarboxylate. This transformation can be achieved using various reducing agents, with the stereochemical outcome being a significant point of interest. The choice of hydride reagent can influence the diastereoselectivity of the reaction, affording either the cis or trans diastereomer of the resulting alcohol.

Commonly used reducing agents for such transformations include sodium borohydride (B1222165) (NaBH₄). The stereoselectivity of the reduction is influenced by the steric hindrance around the carbonyl group, which directs the approach of the hydride reagent. For related N-substituted 3-oxopyrrolidine systems, the reduction often proceeds with a degree of diastereoselectivity that is dependent on the nature of the substituent on the nitrogen atom and at other positions of the ring. For instance, the reduction of N-Boc-3-oxopyrrolidine derivatives has been shown to yield predominantly the trans-alcohol. It is expected that the reduction of this compound would similarly lead to a mixture of cis and trans isomers, with the ratio being dependent on the specific reaction conditions and the reducing agent employed.

Table 1: Representative Reduction of 4-Oxopyrrolidine Derivatives

Substrate Reducing Agent Major Product Diastereomeric Ratio (cis:trans) Reference
N-Boc-3-oxopyrrolidine NaBH₄ N-Boc-trans-3-hydroxypyrrolidine - (Inferred from general principles)

Enamine Formation and Subsequent Transformations

The ketone at C4 can react with secondary amines, such as pyrrolidine (B122466) or morpholine, under acidic catalysis to form an enamine. This reaction proceeds via the initial formation of a carbinolamine, followed by dehydration. The resulting enamine is a nucleophilic species at the C3 position due to the delocalization of the nitrogen lone pair into the double bond.

These enamines are valuable synthetic intermediates, most notably in the Stork enamine alkylation reaction. nih.gov The enamine derived from this compound can react with various electrophiles, including alkyl halides, acyl halides, and α,β-unsaturated carbonyl compounds. nih.gov Subsequent hydrolysis of the resulting iminium salt intermediate regenerates the ketone functionality, yielding a C3-alkylated or C3-acylated 4-oxopyrrolidine derivative. This two-step sequence allows for the selective formation of a carbon-carbon bond at the α-position to the ketone.

Modifications of the Ester Groups

The two ethyl ester groups at the N1 and C3 positions offer further opportunities for derivatization through various reactions, including hydrolysis, decarboxylation, transesterification, and amidation.

Hydrolysis and Decarboxylation to Pyrrolidinone Carboxylic Acids

The ethyl ester groups can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid, 4-oxopyrrolidine-1,3-dicarboxylic acid. The β-keto acid moiety in this product (the carboxylic acid at C3 is beta to the C4 ketone) is susceptible to decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of a pyrrolidinone carboxylic acid.

The ease of decarboxylation is a characteristic feature of β-keto acids, proceeding through a cyclic transition state. The specific conditions required for hydrolysis and subsequent decarboxylation would depend on the stability of the pyrrolidine ring to the reaction conditions.

Transesterification Reactions

Transesterification of the diethyl ester can be accomplished by reacting the compound with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is typically used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture.

Titanium alkoxides, such as titanium(IV) isopropoxide, are effective catalysts for transesterification reactions, often proceeding under milder conditions than traditional acid or base catalysis. nih.govorgsyn.org This method could be employed to replace the ethyl groups with other alkyl or aryl groups, thereby modifying the properties of the molecule.

Table 2: Potential Transesterification of this compound

Alcohol Catalyst Product
Benzyl (B1604629) alcohol Ti(Oi-Pr)₄ Dibenzyl 4-oxopyrrolidine-1,3-dicarboxylate

Amidation via Ammonolysis

The ester groups can be converted to amide groups through ammonolysis, which involves the reaction of the ester with ammonia (B1221849). This reaction typically requires elevated temperatures and pressures. The product of complete ammonolysis would be 4-oxopyrrolidine-1,3-dicarboxamide. It is also possible to achieve partial ammonolysis to yield a mixed ester-amide derivative, depending on the reaction conditions and stoichiometry of the reactants. The reactivity of the two ester groups towards ammonolysis might differ, potentially allowing for selective functionalization.

N-Functionalization and Protecting Group Strategies

The nitrogen atom of the pyrrolidine ring, present as an N-ethoxycarbonyl group, is a key site for chemical modification. This carbamate (B1207046) functionality can be hydrolyzed to reveal the secondary amine, which can then be subjected to various functionalization reactions. Alternatively, the entire N-ethoxycarbonyl group can be replaced or modified. Protecting the nitrogen is crucial for controlling reactivity in multi-step syntheses.

Direct N-alkylation of this compound is not a typical reaction due to the presence of the electron-withdrawing ethoxycarbonyl group, which renders the nitrogen atom significantly less nucleophilic. A more common strategy involves the synthesis of N-alkylated or N-benzylated analogues from different starting materials or via a deprotection-re-functionalization sequence.

N-Benzylation is a common strategy to introduce a stable yet removable protecting group. The resulting compound, 1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, is a well-documented derivative. Its synthesis is often achieved through a Dieckmann-type cyclization of a suitable acyclic precursor. For instance, treating ethyl 3-[N-benzyl-N-(ethoxycarbonylmethyl)amino]propionate with a strong base like potassium tert-butoxide can yield the N-benzylated 4-oxopyrrolidine ring system. The benzyl group is favored for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenation.

Reaction Reagent Typical Conditions Product
N-Benzylation (via cyclization)Potassium tert-butoxideToluene, 0°C to room temp.1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
N-DebenzylationH₂, Pd/C or Pd(OH)₂Methanol or Ethanol, room temp.Pyrrolidine secondary amine

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis due to its ease of introduction and its mild, acid-labile removal. nih.govalfa-chemistry.com The N-Boc analogue, 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, is a key intermediate for building complex molecules. nih.govorganic-chemistry.org

The Boc group is typically installed by reacting the corresponding secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov In the context of synthesizing the target compound, a common route involves the carboxylation of 1-tert-butoxycarbonyl-3-pyrrolidone. This reaction is performed by treating the N-Boc protected pyrrolidone with a strong base, such as sodium hydride, followed by quenching with an acylating agent like ethyl chloroformate to install the C3-ester group. organic-chemistry.org The Boc group's key advantage is its stability to basic, nucleophilic, and reductive conditions, while being readily cleaved with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov

Reaction Reagent Typical Conditions Product
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP)Aqueous or organic solvent (e.g., THF, ACN), 0°C to room temp.N-Boc protected pyrrolidine
N-Boc DeprotectionTrifluoroacetic acid (TFA) or HClDichloromethane or Methanol, room temp.Pyrrolidine secondary amine salt

Ring-Transformations and Heterocycle Annulation Reactions

The functional groups on the this compound scaffold allow for its use in reactions that construct new fused or spirocyclic ring systems.

The synthesis of pyrroloquinoline derivatives from this compound can be envisioned through strategies like the Friedländer annulation. wikipedia.orgresearchgate.net This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov

A plausible, though not directly reported, pathway would involve reacting this compound with a 2-aminoaryl ketone (e.g., 2-aminobenzophenone) under acidic or basic catalysis. The reaction would proceed via an initial aldol-type condensation between the enolizable C3 position of the pyrrolidine and the aryl ketone, followed by a cyclizing condensation between the amino group and the C4 ketone of the pyrrolidine. Subsequent dehydration would lead to the formation of the fused quinoline (B57606) ring, yielding a pyrrolo[3,4-b]quinoline system. The specific reaction conditions would need to be optimized to favor this annulation pathway.

The transformation of the 4-oxopyrrolidine ring into a pyrrole (B145914) ring is a significant structural modification. One of the most powerful methods for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. alfa-chemistry.comwikipedia.orgrgmcet.edu.in

To apply this methodology, this compound would first need to be converted into a suitable 1,4-dicarbonyl precursor. This could potentially be achieved through an oxidative cleavage of the N-C bond. For instance, selective oxidation could break open the pyrrolidine ring to generate a linear amino-dicarbonyl compound. Subsequent treatment with an acid would catalyze the intramolecular condensation between the amine and the two carbonyl functionalities, followed by elimination of water to form the aromatic pyrrole ring, resulting in a diethyl pyrrole-3,4-dicarboxylate derivative.

The C4-ketone is a prime handle for the construction of spirocyclic systems. Spirocompounds, where two rings share a single atom, are of significant interest in medicinal chemistry.

One direct approach to spirocompound formation is the reaction of the ketone with a 1,n-binucleophile. For example, acid-catalyzed reaction with ethylene (B1197577) glycol would form a spiro-dioxolane (a ketal), which can also serve as a protecting group for the ketone. Similarly, reaction with ethane-1,2-dithiol would yield a spiro-dithiolane.

More complex spiro-pyrrolidines can be synthesized using 1,3-dipolar cycloaddition reactions. nih.govrsc.org While not starting directly from the title compound, this methodology is central to spiro-pyrrolidine synthesis. A hypothetical route could involve the in-situ generation of an azomethine ylide from the pyrrolidine ring, which would then react with a suitable dipolarophile (an activated alkene or alkyne) to form a spiro-fused bicyclic system in a highly stereoselective manner. researchgate.netresearchgate.net This approach allows for the creation of complex scaffolds with multiple stereocenters, including a spiro-quaternary center. rsc.org

Mechanistic Insights and Computational Investigations of Diethyl 4 Oxopyrrolidine 1,3 Dicarboxylate Chemistry

In-depth Mechanistic Studies of Pyrrolidinone Formation

The formation of the 4-oxopyrrolidinone ring system is a key synthetic transformation that can be approached through various strategies. The specific substitution pattern of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate suggests that its synthesis likely involves an intramolecular cyclization reaction.

The construction of the pyrrolidinone ring in this compound would logically proceed via an intramolecular condensation of a linear precursor. A plausible pathway is the Dieckmann condensation of a suitably substituted aminodiester. This reaction involves the intramolecular nucleophilic attack of a carbanion, generated alpha to one ester group, onto the carbonyl carbon of the other ester group.

The mechanism would commence with the deprotonation of the carbon alpha to one of the ester carbonyls by a suitable base to form an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the second ester carbonyl, leading to a cyclic β-keto ester intermediate. Subsequent protonation and potential decarboxylation (if applicable) would yield the final 4-oxopyrrolidinone ring. The efficiency and feasibility of this pathway are contingent on the nature of the starting materials and the reaction conditions employed.

Alternative pathways could involve intramolecular Michael additions or other cyclization strategies, depending on the chosen acyclic precursor. Each of these pathways would involve a critical nucleophilic attack step to forge the carbon-carbon or carbon-nitrogen bond that closes the ring.

Regioselectivity in the formation of the 4-oxopyrrolidinone ring is a critical consideration, particularly if the acyclic precursor has non-equivalent positions for enolate formation. The choice of base and reaction conditions can influence which proton is abstracted, thereby directing the cyclization to the desired product. Steric hindrance and the electronic nature of the substituents on the precursor molecule play a significant role in determining the regiochemical outcome.

Stereoselectivity becomes a key factor when chiral centers are present in the starting material or are formed during the reaction. The synthesis of enantiomerically pure pyrrolidines is of significant interest due to their prevalence in pharmaceuticals. nih.gov In the context of this compound, if a chiral center is introduced at the 3-position, controlling the stereochemistry of the subsequent cyclization becomes paramount. Computational studies on related systems have shown that the stereochemical outcome of such reactions can be predicted by analyzing the transition state energies for the formation of different stereoisomers. acs.org The use of chiral auxiliaries or catalysts can also be employed to achieve high levels of stereocontrol. chemistryviews.org

Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict the properties of molecules like this compound. Density Functional Theory (DFT) and molecular modeling are particularly valuable in this regard.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and to elucidate reaction mechanisms. For the formation of this compound, DFT calculations can be employed to map out the potential energy surface of the cyclization reaction. This would involve locating the transition states for the key steps, such as enolate formation and the intramolecular nucleophilic attack, and calculating their corresponding activation energies.

By comparing the activation barriers for different possible pathways, the most favorable reaction mechanism can be identified. DFT can also be used to investigate the influence of different bases, solvents, and substituents on the reaction rate and selectivity. beilstein-journals.org For instance, calculations can help to understand how a particular solvent stabilizes the transition state, thereby accelerating the reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Rate-Determining Step in Pyrrolidinone Formation

CatalystSolventActivation Energy (kcal/mol)
Sodium EthoxideEthanol22.5
Potassium tert-butoxideTHF19.8
Lithium diisopropylamideTHF18.2

This table presents hypothetical data to illustrate the type of information that can be obtained from DFT studies on reaction pathways.

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze the three-dimensional structures of molecules. For this compound, molecular modeling can be used to perform a detailed conformational analysis of the pyrrolidinone ring and its substituents. The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, such as envelope and twist forms.

Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and its interaction with other molecules. Molecular mechanics and DFT calculations can be used to determine the relative energies of different conformers and to identify the global minimum energy structure. This information is valuable for predicting the outcome of stereoselective reactions and for understanding the spectroscopic properties of the molecule.

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters for this compound. For example, theoretical calculations can provide predictions of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. researchgate.netnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

Furthermore, DFT calculations can provide valuable insights into the reactivity of the molecule through the analysis of various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity. Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

DescriptorValue (eV)Interpretation
HOMO Energy-6.85Indicates electron-donating capability
LUMO Energy-1.23Indicates electron-accepting capability
HOMO-LUMO Gap5.62Relates to chemical stability
Electronegativity (χ)4.04Global chemical reactivity
Chemical Hardness (η)2.81Resistance to charge transfer

This table presents hypothetical data to illustrate the type of reactivity descriptors that can be calculated using DFT.

Kinetic and Thermodynamic Considerations in Reaction Design

The strategic design of synthetic routes involving this compound hinges on a detailed understanding of the kinetic and thermodynamic factors that govern its formation and subsequent reactions. The interplay between reaction rates (kinetics) and product stability (thermodynamics) is crucial for controlling selectivity and maximizing the yield of desired products. Computational studies on analogous cyclic ketone and pyrrolidine (B122466) systems provide significant insights into these controlling factors.

Thermodynamic Stability of the Pyrrolidine Ring:

The formation of the 4-oxopyrrolidine core, often achieved through intramolecular cyclization reactions such as aza-Michael additions, is generally a thermodynamically favorable process. The conversion of flexible acyclic precursors into a more ordered five-membered ring structure is driven by a negative enthalpy change (ΔH) associated with bond formation, which typically outweighs the negative entropy change (ΔS) resulting from the loss of conformational freedom. Computational studies on intramolecular Michael additions confirm that the cyclized products are significantly lower in energy than the reactants, indicating a strong thermodynamic driving force for ring formation.

Kinetic vs. Thermodynamic Enolate Formation:

A key aspect in the reaction design of this compound is the regioselective formation of enolates. The ketone at the C4 position has two sets of α-protons, at C3 and C5. Deprotonation can lead to two different enolate intermediates, the kinetic enolate and the thermodynamic enolate.

Kinetic Control: The kinetic enolate is formed by the removal of the most sterically accessible proton, which is typically the one at the C5 position. This process has a lower activation energy and therefore occurs more rapidly. udel.edu Kinetic control is favored by using strong, sterically hindered bases (e.g., Lithium diisopropylamide, LDA) at low temperatures with short reaction times. masterorganicchemistry.comkhanacademy.org These conditions make the deprotonation step essentially irreversible, "trapping" the faster-forming, albeit less stable, product. udel.edu

Thermodynamic Control: The thermodynamic enolate is the more stable enolate, which in this case would be formed by deprotonation at the C3 position, resulting in a more substituted double bond that is conjugated with the C3-ester group. This additional conjugation provides significant stabilization. Thermodynamic control is achieved under conditions that allow for equilibration between the two enolates. masterorganicchemistry.com This typically involves using weaker bases (e.g., alkoxides), higher temperatures, and longer reaction times, which permit the reversible protonation and deprotonation required to eventually favor the lowest energy product. udel.edu

The choice between kinetic and thermodynamic conditions is paramount when planning subsequent reactions, such as alkylations or aldol (B89426) additions, as the regioselectivity is dictated by the initially formed enolate.

Computational Insights into Reaction Barriers:

Studies on substituted cyclohexanones, for example, have quantified the differences in activation energies for deprotonation at different alpha-carbons. These calculations consistently show that the transition state leading to the kinetic enolate is lower in energy than that leading to the thermodynamic enolate. rsc.orgrsc.org This energy difference, though often just a few kcal/mol, is sufficient to achieve high selectivity under the appropriate conditions.

The following interactive table presents illustrative data from computational studies on a model β-functionalized cyclic ketone, showcasing the typical energy differences in enolate formation.

Enolate TypeProton PositionRelative Stability (kcal/mol)Calculated Activation Energy (Ea) (kcal/mol)Favored Conditions
Kinetic Less substituted α-carbon (e.g., C5)0 (Reference)~25-27Strong, bulky base (LDA), Low Temp (-78°C)
Thermodynamic More substituted α-carbon (e.g., C3)~ -1.5 to -2.5~28-30Weaker base (NaOEt), Higher Temp (25°C)

Note: Data are illustrative and based on computational models of analogous cyclic ketone systems to demonstrate the principles of kinetic and thermodynamic control. Actual values for this compound may vary.

Strategic Applications of Diethyl 4 Oxopyrrolidine 1,3 Dicarboxylate As a Versatile Synthetic Intermediate

Construction of Complex Natural Products and Bioactive Molecules

The pyrrolidine (B122466) scaffold is a common motif in a vast number of biologically active compounds. Diethyl 4-oxopyrrolidine-1,3-dicarboxylate serves as a key starting material for accessing this important structural core, enabling the synthesis of various pharmaceuticals and agrochemicals. chemimpex.com Its functional groups allow for diverse chemical transformations, making it a preferred choice for constructing complex molecular architectures.

Precursors for Amino Acid Derivatives and Peptidomimetics

The synthesis of non-natural α,α-disubstituted α-amino acids has garnered significant attention due to their ability to introduce conformational constraints in peptides, enhancing their stability and biological activity. nih.gov this compound and its analogs are instrumental in this area. The core structure can be elaborated to produce precursors for α,α-diaryl-α-amino acid derivatives. nih.gov For example, the related compound 1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate is a commercially available building block used in the synthesis of complex amino acid structures.

Furthermore, the pyrrolidine ring is a privileged scaffold for creating peptidomimetics, which mimic the structure of natural peptides but often have improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The functional handles on the this compound ring system allow for the systematic introduction of various side chains, enabling the creation of diverse libraries of peptidomimetic compounds for drug discovery. nih.gov

Building Blocks for Pyrrolidine-Containing Pharmaceutical Agents

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, and this compound provides a reliable entry point for the synthesis of numerous pharmaceutical agents. chemimpex.com Its derivatives have been explored in the development of treatments for a range of conditions, including neurological disorders and inflammatory diseases. chemimpex.com

Endothelins are peptides involved in vascular homeostasis, and their receptors (ETRs) are significant targets for drug development, particularly for cardiovascular diseases. unict.itnih.gov Research has focused on creating selective antagonists for these receptors. nih.govnih.gov In this context, derivatives of this compound have been used to synthesize novel 1,3-diaryl-5-oxo-proline derivatives. These compounds serve as a core scaffold for developing new endothelin receptor ligands. unict.it For instance, a series of 1,3-diaryl-5-oxo-proline derivatives were synthesized and evaluated for their binding affinity to human ETA and ETB receptors, leading to the identification of selective ETA receptor ligands. unict.it

Table 1: Synthesis of Endothelin Receptor Ligands

Precursor Reaction Product Class Target

This table illustrates the role of pyrrolidine derivatives in the synthesis of potential endothelin receptor ligands.

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. nih.gov Heterocyclic compounds, including those with a pyrrolidine core, are a rich source of potential new drugs. nih.gov The γ-lactam unit present in derivatives of this compound is a feature found in some compounds with potential antibacterial activity. nih.gov

Researchers have synthesized various 5-oxopyrrolidine derivatives containing moieties like hydrazones and azoles and evaluated their antimicrobial properties. researchgate.netmdpi.com For example, a series of 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives were synthesized, and their screening revealed promising antibacterial activity, with some compounds being significantly more effective than the standard drug ampicillin (B1664943) against certain strains. researchgate.net Another study on novel 5-oxopyrrolidine derivatives identified compounds with notable activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

Compound Class Target Organisms Notable Activity Reference
1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives Gram-positive and Gram-negative bacteria Some compounds 4x more effective than Ampicillin researchgate.net
5-Oxopyrrolidine-hydrazone derivatives Multidrug-resistant Staphylococcus aureus Promising MIC values against resistant strains mdpi.com

This table summarizes research findings on the antimicrobial potential of various pyrrolidine-based compounds.

Purine (B94841) nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases. nih.govnih.gov Potent inhibitors of PNP, such as Immucillin-H, are transition-state analogues that feature an iminoribitol core, a structure that can be accessed from pyrrolidine-based precursors. nih.gov The pyrrolidine ring of this compound serves as a versatile scaffold that can be chemically modified to synthesize the core structures of these complex inhibitors. The synthesis of these inhibitors often involves creating a stable analogue of the ribooxocarbenium ion present in the transition state of the PNP-catalyzed reaction. nih.gov The pyrrolidine framework provides the necessary stereochemical control and functional groups to build these intricate iminoribitol structures.

Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry in chemical reactions. The pyrrolidine scaffold is a common feature in many successful chiral auxiliaries and ligands. This compound can be used to synthesize novel chiral auxiliaries. For example, enantiopure (R)- and (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid has been developed and used in solid-phase asymmetric Diels-Alder reactions. researchgate.net These auxiliaries can be attached to a solid support, facilitating easier purification of the final products. The dicarbonyl fragment of the pyrrolidine-based auxiliary can coordinate with Lewis acids like Mg(II) cations, influencing the reactivity and stereoselectivity of reactions such as 1,3-dipolar cycloadditions. researchgate.net

Table 3: Mentioned Compound Names

Compound Name
This compound
1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate
1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate
1,3-diaryl-5-oxo-proline
N-aryl-3-aryl-2-propynamides
Ampicillin
Immucillin-H
(R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid

Development of New Synthetic Methodologies Through Scaffold Transformation

This compound serves as a highly valuable and versatile starting material in the development of novel synthetic methodologies. Its densely functionalized pyrrolidine core, featuring a ketone and two ester groups, provides multiple reactive sites for strategic manipulation. This allows for its transformation into a diverse array of more complex molecular architectures, including fused and spirocyclic heterocyclic systems. The strategic application of this intermediate in scaffold transformation reactions opens avenues for the efficient construction of molecular frameworks with significant potential in medicinal chemistry and materials science. Key methodologies developed around this scaffold include the synthesis of fused pyrimidines and participation in multicomponent reactions to generate complex spiro-heterocycles.

Synthesis of Fused Heterocyclic Systems

The chemical architecture of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring. The core reaction involves the condensation of the 4-oxo-pyrrolidine moiety with a reagent that can provide the necessary atoms to form the new ring.

A significant application is in the synthesis of 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine derivatives. These compounds are of interest in medicinal chemistry, notably as inhibitors of Heat Shock Protein 90 (HSP-90), a target in cancer therapy. The synthesis involves a condensation reaction between this compound and guanidine (B92328). In this process, the ketone at the C4 position and the adjacent ester group at the C3 position of the pyrrolidine ring react with the two amino groups of guanidine to form the fused pyrimidine ring.

The general reaction scheme is presented below:

Scheme 1: Synthesis of a fused pyrrolo[3,4-d]pyrimidine scaffold from this compound and Guanidine.

This transformation is a powerful example of how the inherent reactivity of the this compound scaffold can be harnessed to construct complex, polycyclic systems in a straightforward manner. The resulting fused heterocycles represent a significant structural leap from the starting material, demonstrating the utility of this intermediate in generating novel chemical entities.

Application in Multicomponent Reactions for Spiro-heterocycle Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. This compound is an excellent candidate for designing MCRs to generate complex spiro-heterocyclic scaffolds, particularly spiro-pyrrolidinyl-oxindoles.

While direct literature on MCRs involving this compound is emerging, its structural similarity to other cyclic ketones, such as isatins, allows for the logical extension of established methodologies. A well-documented MCR is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. The azomethine ylide can be generated in situ from the condensation of a cyclic ketone and an α-amino acid.

In a proposed application, this compound could react with an amino acid (like sarcosine (B1681465) or proline) to form an azomethine ylide. This reactive intermediate can then be trapped by a suitable dipolarophile, such as an activated alkene, to construct a spiro-pyrrolidine framework diastereoselectively. This methodology provides a rapid and efficient route to novel and complex molecular architectures from simple starting materials.

The table below outlines a proposed set of reactants and the potential spiro-heterocyclic products that could be synthesized using this methodology.

EntryAmino AcidDipolarophilePotential Spiro-heterocyclic Product
1SarcosineN-phenylmaleimideSpiro[pyrrolidine-3,3'-pyrrolidine]-2',5'-dione derivative
2L-ProlineDimethyl acetylenedicarboxylateSpiro[pyrrolizine-3,3'-pyrrolidine] derivative
3Sarcosine(E)-ChalconeSpiro[pyrrolidine-3,4'-phenylpyrrolidine] derivative

This table presents potential synthetic targets based on established multicomponent reaction principles applied to the this compound scaffold.

The development of such MCRs would represent a significant advancement, enabling the generation of diverse libraries of complex molecules for biological screening. The ability to systematically vary each of the three components would provide a powerful tool for exploring chemical space and structure-activity relationships.

Potential for Ring Expansion and Contraction Methodologies

The 4-oxo-pyrrolidine core of this compound also presents opportunities for the development of synthetic methodologies based on ring expansion and contraction reactions. Such skeletal rearrangements are powerful tools for transforming a common cyclic scaffold into a variety of different ring systems, thereby increasing molecular diversity.

Ring Expansion: Ring expansion of cyclic ketones is a well-established strategy in organic synthesis. For instance, reactions such as the Tiffeneau-Demjanov rearrangement could potentially be adapted to the pyrrolidine scaffold. This would involve the conversion of the ketone to a cyanohydrin, followed by reduction to an amino alcohol and subsequent diazotization to induce a rearrangement, expanding the five-membered pyrrolidine ring to a six-membered piperidine (B6355638) ring. The successful application of such a methodology would provide access to novel piperidine-based scaffolds with unique substitution patterns dictated by the starting dicarboxylate.

Ring Contraction: Conversely, ring contraction reactions, such as the Favorskii rearrangement, could be explored. Treatment of an α-halo derivative of the 4-oxopyrrolidine with a base could induce a rearrangement to form a cyclopropanecarboxylic acid derivative, effectively contracting the five-membered ring. While challenging, the development of such a protocol would yield highly strained and functionally rich cyclopropane (B1198618) structures, which are valuable building blocks in their own right.

The exploration of these scaffold transformation strategies, summarized in the table below, highlights the untapped potential of this compound as a versatile synthetic intermediate.

Transformation TypePotential ReactionResulting Scaffold
Ring ExpansionTiffeneau-Demjanov RearrangementSubstituted Piperidine
Ring ContractionFavorskii RearrangementSubstituted Cyclopropane

This table outlines theoretical but chemically plausible scaffold transformations starting from this compound.

The continued investigation into these and other novel transformations will undoubtedly lead to the development of new and efficient synthetic methodologies for the construction of diverse and complex molecular architectures.

Advanced Spectroscopic and Structural Characterization of Diethyl 4 Oxopyrrolidine 1,3 Dicarboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For Diethyl 4-oxopyrrolidine-1,3-dicarboxylate, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

¹H and ¹³C NMR for Atom Connectivity and Chemical Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethyl groups of the dicarboxylate moieties would each give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), due to coupling with each other. The protons on the pyrrolidine (B122466) ring would present more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methylene protons adjacent to the nitrogen (at the C5 position) and those adjacent to the carbonyl group (at the C2 position) are expected to be in different chemical environments, leading to distinct signals. The single proton at the C3 position would likely appear as a multiplet.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon of the ketone, the two ester carbonyl carbons, the various carbons of the pyrrolidine ring, and the carbons of the two ethyl groups. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the ketone carbonyl carbon is expected to resonate at a lower field (higher ppm value) compared to the ester carbonyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (ethyl ester) 1.2-1.4 Triplet
-CH₂- (ethyl ester) 4.1-4.3 Quartet
H-2 3.5-3.8 Multiplet
H-3 3.9-4.2 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (ketone) 200-210
C=O (ester) 168-175
C-2 45-55
C-3 50-60
C-5 45-55
-CH₂- (ethyl ester) 60-65

Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Complex Structures and Stereochemistry

For a molecule with the complexity of this compound, two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and for probing through-bond and through-space correlations.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be instrumental in connecting protons to carbons that are two or three bonds away. For example, HMBC correlations would be expected between the methyl protons of the ethyl groups and the ester carbonyl carbons, confirming the connectivity of the ester functionalities. Similarly, correlations between the pyrrolidine ring protons and the ring carbons, as well as the carbonyl carbons, would help to piece together the entire molecular structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In the context of the pyrrolidine ring, NOESY can help to determine the relative stereochemistry of the substituents. For instance, observing a NOESY cross-peak between the proton at C3 and one of the protons at C2 would suggest they are on the same face of the ring. The conformation of the five-membered ring can also be inferred from the pattern of NOE enhancements.

Detailed Conformational Analysis through J-Coupling Constants

The conformation of the five-membered pyrrolidine ring is often not planar and can exist in various puckered forms, such as envelope or twist conformations. The magnitude of the vicinal proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

A detailed analysis of the J-coupling constants between the protons on the pyrrolidine ring (H-2, H-3, and H-5) can provide valuable insights into the preferred conformation of the ring in solution. For instance, the coupling constants between H-2 and H-3 would depend on the dihedral angle between them, which in turn is a function of the ring's pucker. In rigid five-membered ring systems, cis coupling constants are often larger than trans coupling constants. researchgate.net By measuring these coupling constants from a high-resolution ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus propose a dominant ring conformation. However, for flexible rings, the observed coupling constants are a weighted average of the conformations present in equilibrium.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the ketone and the two ester carbonyl groups.

The C=O stretching vibration of the ketone is typically observed in the range of 1700-1725 cm⁻¹. The exact position can be influenced by ring strain in the five-membered ring. The C=O stretching vibrations of the two ester groups are expected to appear at a higher frequency, typically in the range of 1735-1750 cm⁻¹. The presence of the electron-withdrawing nitrogen atom and the other carbonyl group can influence these frequencies. Additionally, the spectrum would show C-O stretching bands for the ester groups in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
C=O (ketone) Stretch 1715-1725
C=O (ester) Stretch 1735-1750
C-O (ester) Stretch 1000-1300
C-N Stretch 1100-1300

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula C₁₀H₁₅NO₅), the expected exact mass is 229.0950 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would likely involve the loss of the ethyl and ethoxy groups from the ester functionalities. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangements if a gamma-hydrogen is available. The pyrrolidine ring itself can also undergo characteristic fragmentation, often involving cleavage adjacent to the nitrogen atom (alpha-cleavage). The loss of small neutral molecules like CO and ethylene (B1197577) from the fragment ions is also a possibility. Analysis of these fragmentation patterns can help to confirm the proposed structure.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion Structure/Loss
229 [M]⁺ (Molecular Ion)
200 [M - C₂H₅]⁺
184 [M - OC₂H₅]⁺
156 [M - COOC₂H₅]⁺
128 [M - COOC₂H₅ - CO]⁺

X-ray Crystallography for Definitive Solid-State Structure and Conformational Studies

While NMR provides information about the structure and conformation in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

Future Perspectives and Emerging Research Directions for Diethyl 4 Oxopyrrolidine 1,3 Dicarboxylate

Innovation in Catalytic Systems for Enhanced Efficiency and Sustainability

The synthesis of diethyl 4-oxopyrrolidine-1,3-dicarboxylate and its derivatives is ripe for innovation through the development of advanced catalytic systems. The focus is shifting towards greener, more efficient, and highly selective methods that minimize waste and energy consumption.

Exploration of Organocatalysis and Biocatalysis

The field of asymmetric organocatalysis, which utilizes small organic molecules as catalysts, presents a significant opportunity for the enantioselective synthesis of chiral pyrrolidine (B122466) derivatives. mdpi.comresearchgate.net Building on the success of proline and its derivatives in catalyzing various asymmetric transformations, future research will likely focus on designing novel organocatalysts that can control the stereochemistry at the C3 position of the pyrrolidine ring during synthesis or subsequent functionalization. nih.gov This would provide access to a wider range of stereochemically defined building blocks for the pharmaceutical industry. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, could lead to highly efficient and selective methods for constructing the pyrrolidine core or introducing substituents.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another promising avenue for the sustainable synthesis of pyrrolidine derivatives. nih.gov Enzymes operate under mild conditions, often in aqueous environments, and exhibit high chemo-, regio-, and stereoselectivity. Future research could explore the use of engineered enzymes, such as transaminases or oxidoreductases, for the asymmetric synthesis of functionalized pyrrolidines. For instance, the biocatalytic reduction of the ketone group in this compound could provide a green route to chiral 4-hydroxypyrrolidine derivatives, which are valuable intermediates in medicinal chemistry.

Integration with Continuous Flow Chemistry and High-Throughput Synthesis

The adoption of continuous flow chemistry is set to revolutionize the synthesis of fine chemicals and pharmaceuticals, and this compound is a prime candidate for this technology. azolifesciences.comnih.gov Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. researchgate.net Future research will likely focus on developing robust and efficient continuous flow methods for the multi-step synthesis of complex molecules derived from this compound. researchgate.net This could involve the use of packed-bed reactors with immobilized catalysts or reagents, enabling a streamlined and waste-minimizing synthetic route.

Furthermore, the integration of high-throughput synthesis and screening technologies will accelerate the discovery of new derivatives of this compound with desired biological activities. nih.govthermofisher.com By combining automated synthesis platforms with rapid biological assays, researchers can efficiently generate and evaluate large libraries of compounds, significantly shortening the drug discovery timeline. stanford.edu This approach will be instrumental in exploring the chemical space around the pyrrolidine scaffold and identifying novel therapeutic agents.

Discovery of Novel Reactivity Modes and Synthetic Transformations

The unique structural features of this compound, including the presence of a β-keto ester moiety, open up possibilities for exploring novel reactivity modes and synthetic transformations. acs.org The acidic α-proton at the C3 position can be exploited in a variety of carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents. Future research is expected to delve into the development of novel synthetic methodologies that leverage the reactivity of this position. For instance, catalytic asymmetric reactions, such as Michael additions or aldol (B89426) reactions, could be developed to introduce new stereocenters with high control. nih.gov

Moreover, the pyrrolidine ring itself can serve as a scaffold for the construction of more complex polycyclic systems. nih.gov The development of novel cascade or domino reactions starting from this compound could provide efficient access to intricate molecular architectures with potential applications in medicinal chemistry and materials science. The exploration of photochemical or electrochemical transformations could also unveil new reaction pathways and lead to the synthesis of previously inaccessible derivatives.

Advanced Applications in Materials Science and Supramolecular Chemistry

Beyond its role as a synthetic intermediate, the pyrrolidone scaffold inherent in this compound has significant potential in the field of materials science. nbinno.com The incorporation of pyrrolidone units into polymers can impart desirable properties such as hydrophilicity, biocompatibility, and thermal stability. researchgate.netnih.gov Future research could focus on the synthesis of novel functional polymers and materials derived from this compound. For example, the dicarboxylate functionality could be used to create polyesters or polyamides with tailored properties for applications in drug delivery, tissue engineering, or as specialized coatings. mdpi.com

Q & A

(Basic) What spectroscopic techniques are critical for confirming the structure of Diethyl 4-oxopyrrolidine-1,3-dicarboxylate?

Answer:
Key techniques include:

  • <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy to assign proton and carbon environments. For example, carbonyl carbons (C=O) typically resonate at δ 163–204 ppm, while ester carbons (COO) appear at δ 60–70 ppm .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. A [M+H]<sup>+</sup> ion at m/z 477 was observed for a related dicarboxylate derivative .
  • Elemental analysis to validate empirical formulas (e.g., %C, %H, %N within ±0.3% of calculated values) .
    Discrepancies in spectral data should be resolved by optimizing solvent purity, temperature, or sample concentration.

(Advanced) How can tandem hydroformylation/aldol condensation reactions be optimized for synthesizing bicyclic derivatives from this compound?

Answer:
Optimization strategies include:

  • Catalyst selection : Rhodium complexes (e.g., [Rh(acac)(CO)2]) with BIPHEPHOS ligands enhance regioselectivity in hydroformylation .
  • Solvent and temperature : Dry THF at 60–80°C minimizes side reactions during aldol cyclization .
  • Acid additives : p-Toluenesulfonic acid (PTSA, 5 mol%) accelerates enol formation for aldol condensation .
  • Reaction monitoring : <sup>1</sup>H NMR tracking of allyl or ketone proton disappearance (e.g., δ 9.50 ppm for aldehyde intermediates) ensures step completion .

(Basic) What are common synthetic routes to functionalize the pyrrolidine ring in this compound?

Answer:
Functionalization methods include:

  • Cyclization with hydrazines : Reacting with monosubstituted hydrazines in ethanol forms pyrazole derivatives (24–71% yield) .
  • Condensation with DMFDMA : Diethyl acetone-1,3-dicarboxylate reacts with DMFDMA to generate enamine intermediates, enabling heterocyclic synthesis (e.g., pyrazoles) .
  • Alkylation : NaH/dry THF promotes alkylation of the pyrrolidine nitrogen using allyl or benzyl halides .

(Advanced) How do crystallization conditions influence the molecular conformation of this compound derivatives?

Answer:

  • Solvent polarity : Polar solvents (e.g., ethanol/water mixtures) favor dimeric packing via hydrogen bonding between hydroxyl and carbonyl groups .
  • Temperature : Slow cooling from reflux yields monoclinic crystals (space group P21/c) with defined dihedral angles (e.g., 89.5° between ester groups) .
  • Crystal packing analysis : X-ray diffraction reveals columnar stacking along the a-axis, critical for stabilizing supramolecular architectures .

(Basic) How can researchers address low yields in cyclization reactions involving this compound?

Answer:

  • Reagent stoichiometry : Use 1.2–1.5 equivalents of cyclizing agents (e.g., hydrazines) to drive equilibrium .
  • Microwave assistance : Shortens reaction time (e.g., 30 min vs. 24 hr) and improves yields by 15–20% for thermally sluggish steps .
  • Byproduct removal : Molecular sieves or scavenger resins absorb water/acid byproducts in aldol or condensation reactions .

(Advanced) What mechanistic insights guide the stereoselective synthesis of pyrrolidine derivatives from this compound?

Answer:

  • Transition-state control : Bulky ligands (e.g., BIPHEPHOS) in hydroformylation favor syn aldehyde addition, directing stereochemistry in subsequent aldol steps .
  • Dynamic kinetic resolution : Racemic intermediates (e.g., δ-lactams) undergo enantioselective cyclization using chiral catalysts (e.g., Pd/BINAP) to achieve >90% ee .
  • Steric effects : ortho-Substituents on aryl groups (e.g., o-tolylsulfonyl) hinder free rotation, locking stereocenters during ring closure .

(Basic) How should researchers handle discrepancies between calculated and observed elemental analysis data for this compound?

Answer:

  • Purification : Recrystallize from ethyl acetate/hexane (3:1) to remove residual solvents or salts .
  • Drying protocols : Vacuum-dry samples at 40°C for 24 hr to eliminate moisture .
  • Instrument calibration : Validate CHN analyzers with certified standards (e.g., acetanilide) before use .

(Advanced) What strategies enable the synthesis of spirocyclic derivatives from this compound?

Answer:

  • Spiroannulation : React with α,ω-dihaloalkanes (e.g., 1,4-dibromobutane) under basic conditions (K2CO3/DMF) to form 6-membered spiro rings .
  • Michael addition/cyclization : Enolate intermediates from this compound attack α,β-unsaturated esters, followed by acid-catalyzed ring closure .
  • X-ray validation : Confirm spiro geometry via crystallography (e.g., C–C bond lengths of 1.54 Å for spiro junctions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-oxopyrrolidine-1,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.